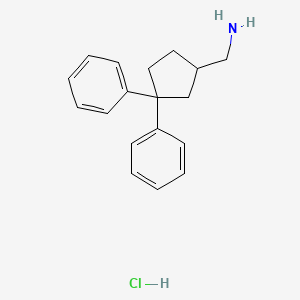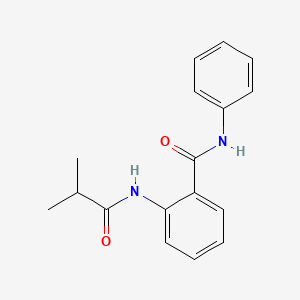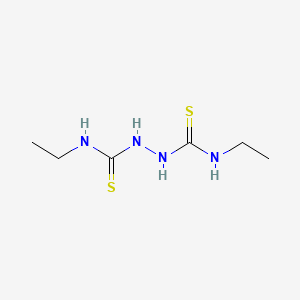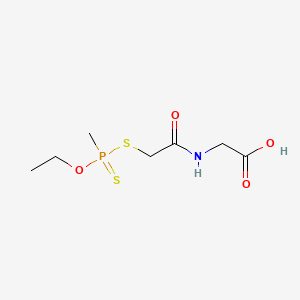
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate: is a complex organic compound that features a glycine derivative with a mercaptoacetyl group and an ester linkage to O-ethyl methylphosphonodithioate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate typically involves the following steps:
Formation of the Mercaptoacetyl Group: This step involves the reaction of glycine with a mercaptoacetylating agent, such as mercaptoacetic acid, under controlled conditions to form the mercaptoacetyl derivative of glycine.
Esterification: The mercaptoacetyl glycine is then esterified with O-ethyl methylphosphonodithioate. This reaction is usually carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or metabolic pathways.
Pathways: It may modulate pathways related to redox balance, cellular signaling, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-acetyl-, ethyl ester: A simpler ester derivative of glycine with different functional groups.
Ethyl glycinate hydrochloride: Another glycine derivative with distinct chemical properties.
Eigenschaften
CAS-Nummer |
33932-97-7 |
|---|---|
Molekularformel |
C7H14NO4PS2 |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-[[2-[ethoxy(methyl)phosphinothioyl]sulfanylacetyl]amino]acetic acid |
InChI |
InChI=1S/C7H14NO4PS2/c1-3-12-13(2,14)15-5-6(9)8-4-7(10)11/h3-5H2,1-2H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
CCWXMFZJFJWDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C)SCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


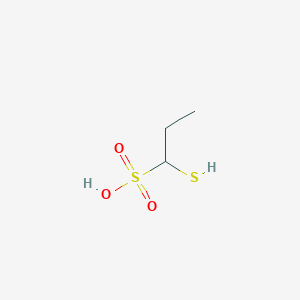

![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
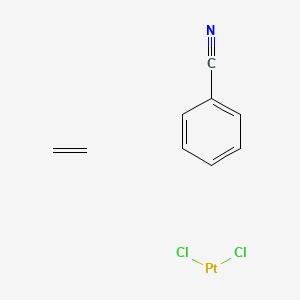
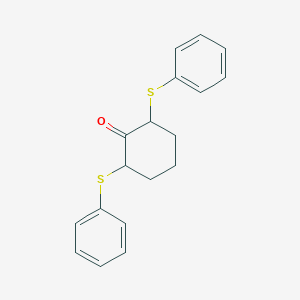

![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
